Lagosin

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von vaginaler Candidiasis, Protozoeninfektionen wie Trichomoniasis und Mischinfektionen eingesetzt . Pentamycin wird auch zur Behandlung von pulmonaler Aspergillose über ein Trockenpulver-Inhalationssystem eingesetzt .

Herstellungsmethoden

Pentamycin wird durch einen biosynthetischen Weg synthetisiert, an dem das Bakterium Streptomyces pentaticus beteiligt ist . Der Prozess beinhaltet die Fermentation des Bakteriums unter bestimmten Bedingungen, um das Antibiotikum zu produzieren. Die rohe Pentamycin wird dann durch verschiedene Methoden gereinigt, einschließlich der Bildung ihres flockenförmigen Morpholin-Solvats . Dieser Prozess stellt sicher, dass Pentamycin in einer Reinheit von über 95% gewonnen wird .

Chemische Reaktionsanalyse

Pentamycin durchläuft verschiedene Arten chemischer Reaktionen, einschließlich Oxidation und Hydroxylierung . Die Biosynthese von Pentamycin beinhaltet die Installation einer Hydroxylgruppe an der C-14-Position durch ein Cytochrom-P450-Enzym . Diese Reaktion ist entscheidend für die Bildung der aktiven Verbindung. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme und andere Oxidationsmittel . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die aktive antifungale Verbindung Pentamycin .

Wissenschaftliche Forschungsanwendungen

Pentamycin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Modellverbindung für die Untersuchung von Polyen-Makrolid-Antibiotika verwendet . In der Biologie und Medizin wird Pentamycin zur Behandlung von Pilzinfektionen wie vaginaler Candidiasis und Trichomoniasis eingesetzt . Es hat sich auch gezeigt, dass es die Wirksamkeit des Antikrebsmittels Bleomycin in der Gewebekultur erhöht . Außerdem wird Pentamycin zur Behandlung der pulmonalen Aspergillose eingesetzt .

Wirkmechanismus

Pentamycin übt seine antifungalen Wirkungen aus, indem es an Sterole in der Pilzzellmembran bindet, was zu einer Membran destabilisierung und Zelltod führt . Das primäre molekulare Ziel von Pentamycin ist Ergosterol, ein wichtiger Bestandteil von Pilzzellmembranen . Durch die Bindung an Ergosterol stört Pentamycin die Integrität der Zellmembran, was zu einem Auslaufen von Zellinhalten führt und schließlich zum Zelltod führt .

Wissenschaftliche Forschungsanwendungen

Pentamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying polyene macrolide antibiotics . In biology and medicine, pentamycin is used to treat fungal infections such as vaginal candidiasis and trichomoniasis . It has also been shown to enhance the efficacy of the anticancer drug bleomycin in tissue culture . Additionally, pentamycin is used in the treatment of pulmonary aspergillosis .

Wirkmechanismus

Lagosin, also known as Cantricin, Cogomycin, or Fungichromin, is a polyene macrolide antibiotic with broad-spectrum antifungal and antitumor activity . This article provides a detailed overview of this compound’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets cell membrane sterols . Sterols are essential components of cell membranes, contributing to their fluidity and integrity. By interacting with these sterols, this compound can exert its antifungal and antitumor effects.

Mode of Action

This compound acts via interaction with cell membrane sterols . This interaction disrupts the normal function of the cell membrane, leading to changes in cell permeability and ultimately cell death. This mechanism is similar to that of other members of the filipin family of fungicides .

Biochemical Pathways

This disruption can lead to a cascade of effects, including alterations in cell permeability and cell death .

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmf, and dmso , which may influence its bioavailability and distribution within the body.

Result of Action

The interaction of this compound with cell membrane sterols leads to changes in cell permeability, disrupting normal cell function and leading to cell death . This results in this compound’s broad-spectrum antifungal and antitumor activity.

Biochemische Analyse

Biochemical Properties

Lagosin plays a crucial role in biochemical reactions by interacting with cell membrane sterols. It binds to ergosterol, a key component of fungal cell membranes, disrupting membrane integrity and leading to cell death . This compound also interacts with cholesterol in mammalian cell membranes, although with less affinity compared to other polyene antibiotics . This interaction is essential for its antifungal activity, as it selectively targets fungal cells while minimizing damage to mammalian cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts membrane integrity, leading to cell lysis and death . In mammalian cells, this compound’s interaction with cholesterol can affect cell signaling pathways and gene expression, although these effects are less pronounced due to its lower affinity for cholesterol . This compound also influences cellular metabolism by disrupting the function of membrane-bound enzymes and transporters, leading to altered metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to membrane sterols, particularly ergosterol in fungal cells . This binding disrupts the structure and function of the cell membrane, leading to increased permeability and cell death . This compound also inhibits the activity of certain membrane-bound enzymes, further contributing to its antifungal effects . Additionally, this compound can induce changes in gene expression by affecting the function of membrane-associated transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its activity can decrease over time due to gradual degradation, particularly when exposed to light and oxygen . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained disruption of membrane integrity and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including damage to mammalian cell membranes and disruption of normal cellular functions . Threshold effects have been observed, with a clear dose-response relationship between this compound concentration and its antifungal activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with membrane sterols . It binds to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . This compound also affects the activity of membrane-bound enzymes and transporters, altering metabolic flux and metabolite levels . These interactions are crucial for its antifungal activity and contribute to its broad-spectrum effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with membrane sterols and transport proteins . It binds to ergosterol in fungal cell membranes, facilitating its accumulation in these cells . In mammalian cells, this compound’s interaction with cholesterol affects its localization and distribution, although its affinity for cholesterol is lower compared to ergosterol . This selective binding contributes to its targeted antifungal activity while minimizing toxicity to mammalian cells .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with membrane sterols . It localizes to the cell membrane, where it binds to ergosterol in fungal cells and cholesterol in mammalian cells . This localization is essential for its activity, as it disrupts membrane integrity and affects the function of membrane-bound enzymes and transporters . Post-translational modifications and targeting signals may also influence this compound’s localization and activity within cells .

Vorbereitungsmethoden

Pentamycin is synthesized through a biosynthetic pathway involving the bacterium Streptomyces pentaticus . The process involves the fermentation of the bacterium under specific conditions to produce the antibiotic. The crude pentamycin is then purified through various methods, including the formation of its flake-shaped morpholine solvate . This process ensures that pentamycin is obtained in a purity exceeding 95% .

Analyse Chemischer Reaktionen

Pentamycin undergoes several types of chemical reactions, including oxidation and hydroxylation . The biosynthesis of pentamycin involves the installation of a hydroxyl group at the C-14 position by a cytochrome P450 enzyme . This reaction is crucial for the formation of the active compound. Common reagents used in these reactions include cytochrome P450 enzymes and other oxidizing agents . The major product formed from these reactions is the active antifungal compound pentamycin .

Vergleich Mit ähnlichen Verbindungen

Pentamycin ähnelt anderen Polyen-Antibiotika wie Filipin III und Amphotericin B . pentamycin ist einzigartig in seiner Fähigkeit, gezielt Pilzzellmembranen anzugreifen, ohne die Zellmembranen von Säugetieren zu beeinträchtigen . Diese Spezifität macht Pentamycin zu einem wertvollen Antimykotikum mit weniger Nebenwirkungen im Vergleich zu anderen Polyen-Antibiotika . Ähnliche Verbindungen umfassen:

- Filipin III

- Amphotericin B

- Nystatin

Der einzigartige Wirkmechanismus und die Spezifität von Pentamycin für Pilzzellmembranen machen es zu einem wertvollen Werkzeug sowohl in klinischen als auch in Forschungsumgebungen .

Eigenschaften

IUPAC Name |

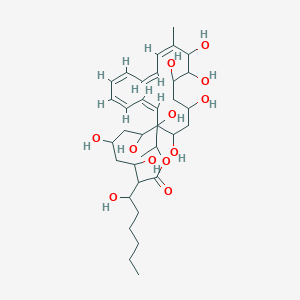

4,6,8,10,12,14,15,16,27-nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJUUQSLGVCRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859991 | |

| Record name | 4,6,8,10,12,14,15,16,27-Nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6834-98-6 | |

| Record name | Fungichromin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of fungichromin?

A1: Fungichromin exerts its antifungal activity by binding to sterols, primarily ergosterol, present in fungal cell membranes. [, , ] This interaction disrupts membrane integrity, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death. [, , ]

Q2: Does fungichromin exhibit selectivity towards fungal cells over mammalian cells?

A2: Yes, fungichromin shows preferential binding to ergosterol, the predominant sterol in fungal membranes, over cholesterol, the primary sterol found in mammalian cell membranes. [, , ] This selectivity makes it a promising antifungal agent with potentially reduced toxicity towards mammalian cells.

Q3: What is the molecular formula and weight of fungichromin?

A3: Fungichromin has a molecular formula of C35H58O12 and a molecular weight of 670 g/mol. [, ]

Q4: What spectroscopic techniques are useful for characterizing fungichromin?

A4: Several spectroscopic methods are valuable for characterizing fungichromin, including:* UV-Vis Spectroscopy: Shows characteristic absorption peaks for polyene macrolides. [, ]* Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, ]* Nuclear Magnetic Resonance (NMR): Offers detailed structural information, including the connectivity and stereochemistry of atoms within the molecule. [, , ]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q5: Is fungichromin stable in different solvents?

A5: Fungichromin can be susceptible to autoxidation in the presence of oxygen, particularly in methanol solutions. [] The use of antioxidants can help mitigate this degradation process.

Q6: How do different media compositions influence fungichromin production?

A6: Research indicates that the composition of the culture medium significantly impacts fungichromin production by Streptomyces species. Specific carbon sources like cellobiose, galactose, glucose, mannose, and xylose, as well as nitrogen sources like glutamic acid and organic compounds like peanut meal, have been shown to enhance fungichromin production. []

Q7: Does fungichromin possess any known catalytic properties?

A7: There is limited research regarding the catalytic properties of fungichromin. Its primary mode of action revolves around binding to ergosterol and disrupting membrane integrity rather than acting as a catalyst in chemical reactions.

Q8: Have computational methods been applied to study fungichromin?

A8: While detailed computational studies on fungichromin are limited in the provided literature, such approaches could offer valuable insights into its structure-activity relationship, binding interactions with ergosterol, and potential for modifications to enhance its properties.

Q9: How does altering the structure of fungichromin affect its activity?

A9: Research on structurally similar polyene macrolide antibiotics suggests that modifications to the macrocyclic ring or side chains can influence their antifungal activity, potency, and selectivity. For example, truncating the side chain of fungichromin led to the production of new polyene antibiotics with altered properties. []

Q10: What safety considerations should be taken into account when handling fungichromin?

A10: While specific SHE regulations concerning fungichromin are not detailed in the provided research, it's crucial to handle this potent antifungal agent with caution:* Use appropriate personal protective equipment (gloves, lab coat, eye protection) to prevent skin or eye contact.* Conduct all manipulations in a well-ventilated area to minimize inhalation risks.* Adhere to safe laboratory practices and dispose of waste materials appropriately.

Q11: What is known about the pharmacokinetic properties of fungichromin?

A11: Detailed pharmacokinetic data on fungichromin is limited in the provided literature. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Q12: What types of in vitro and in vivo studies have been conducted on fungichromin?

A13: Research highlights the potent antifungal activity of fungichromin against a variety of fungal pathogens:* In vitro studies: Demonstrate fungichromin's efficacy against various fungal species, including Rhizoctonia solani, Pythium, and Fusarium. [, , , , ]* Plant-based assays: Highlight its potential as a biocontrol agent against plant pathogenic fungi. [, , , ]* Animal models and clinical trials: Further research is needed to evaluate its efficacy and safety in animal models and clinical settings.

Q13: Are there known mechanisms of resistance to fungichromin?

A13: While specific fungichromin resistance mechanisms haven't been extensively studied in the provided literature, potential mechanisms could include: * Alterations in ergosterol biosynthesis: Reducing the availability of the target molecule.* Efflux pumps: Expelling fungichromin from the fungal cell.* Modifications to the cell membrane: Reducing fungichromin binding or uptake.

Q14: What is the safety profile of fungichromin?

A14: While fungichromin exhibits selective toxicity towards fungal cells, research on its potential long-term effects is limited.

Q15: What analytical techniques are used to quantify fungichromin?

A17: Various analytical methods are employed to characterize and quantify fungichromin:* High-Performance Liquid Chromatography (HPLC): Separates and quantifies fungichromin from complex mixtures. [, ]* Mass Spectrometry (MS): Confirms the molecular weight and provides structural information. [, ]* Bioassays: Assess its antifungal activity against target organisms. [, , ]

Q16: What is the environmental fate and impact of fungichromin?

A16: Research on the environmental fate and potential ecotoxicological effects of fungichromin is limited in the provided literature. Further studies are needed to evaluate its impact on ecosystems and develop mitigation strategies if needed.

Q17: What is the solubility profile of fungichromin in different media?

A17: Information on fungichromin's dissolution rate and solubility in various media is limited in the provided research. Understanding these properties is essential for developing effective formulations.

Q18: What are the historical milestones in fungichromin research?

A20: Key historical milestones in fungichromin research include:* Discovery and initial characterization: Fungichromin was first isolated and characterized as a polyene macrolide antibiotic with antifungal activity. []* Structural elucidation: Determination of its complete structure, including stereochemistry, using spectroscopic techniques and chemical degradation studies. []* Investigation of its mode of action: Understanding its interaction with sterols in fungal cell membranes. [, , ]* Exploration of its potential applications: Assessing its use as a biocontrol agent against plant fungal diseases. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

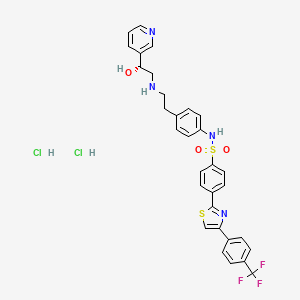

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)

![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)